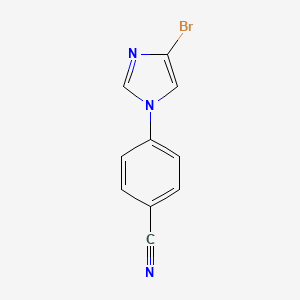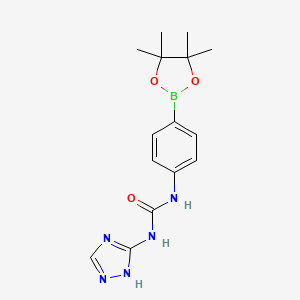
4-(4-bromo-1H-imidazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromo-1H-imidazol-1-yl)benzonitrile is a chemical compound that features a brominated imidazole ring attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-imidazole with 4-cyanobenzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-imidazole derivative.
Applications De Recherche Scientifique
4-(4-bromo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-amino-4-bromo-1H-imidazol-1-yl)benzonitrile: This compound features an amino group instead of a nitrile group, which can significantly alter its chemical reactivity and biological activity.
4-(4-chloro-1H-imidazol-1-yl)benzonitrile:
Uniqueness
4-(4-bromo-1H-imidazol-1-yl)benzonitrile is unique due to the presence of both a brominated imidazole ring and a benzonitrile moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C10H6BrN3 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
4-(4-bromoimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-3-1-8(5-12)2-4-9/h1-4,6-7H |
Clé InChI |
VRQMELFJXPIGBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=C(N=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)


![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)

